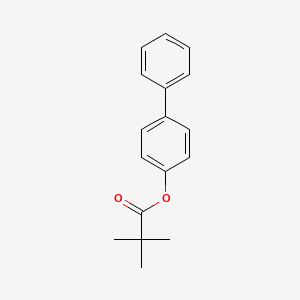

(4-Phenylphenyl) 2,2-dimethylpropanoate

Description

(4-Phenylphenyl) 2,2-dimethylpropanoate, also known as biphenyl-4-yl pivalate, is an ester derivative of 2,2-dimethylpropanoic acid (pivalic acid) and 4-phenylphenol. Its molecular formula is C₁₉H₂₀O₂, featuring a biphenyl moiety linked to the pivalate group. This compound is structurally characterized by its branched ester chain and aromatic system, which confer unique physicochemical properties, such as moderate hydrophobicity and stability under standard conditions.

The pivalate group (2,2-dimethylpropanoate) is widely employed in organic synthesis due to its steric bulk, which protects functional groups during reactions . This compound serves as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. For example, structurally related pivalate esters are precursors to herbicides like Pinoxaden, highlighting their industrial relevance .

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

(4-phenylphenyl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)16(18)19-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |

InChI Key |

CIBCQYHPZFPXJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Phenylphenyl) 2,2-dimethylpropanoate can be synthesized through the esterification reaction between pivalic acid and 4-biphenylol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

On an industrial scale, the production of pivalic acid 4-biphenylyl ester may involve the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylphenyl) 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, the ester bond can be cleaved to yield pivalic acid and 4-biphenylol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: Pivalic acid and 4-biphenylol.

Reduction: Pivalic alcohol and 4-biphenylmethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(4-Phenylphenyl) 2,2-dimethylpropanoate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the protection of alcohols and phenols.

Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to hydrolysis.

Industry: Utilized in the production of high-performance polymers and coatings due to its thermal stability.

Mechanism of Action

The mechanism of action of pivalic acid 4-biphenylyl ester involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed hydrolysis reactions, the ester bond is cleaved by the enzyme’s active site, resulting in the formation of pivalic acid and 4-biphenylol. The stability of the ester bond is attributed to the steric hindrance provided by the bulky pivaloyl group, which protects the ester from nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates (4-Phenylphenyl) 2,2-dimethylpropanoate against structurally analogous pivalate esters, focusing on synthesis, properties, and applications.

Physicochemical Properties

| Property | This compound | 3-Chloro-2-hydroxy-1-propyl pivalate | 4-Hydroxypentyl pivalate |

|---|---|---|---|

| Boiling Point | Not reported | 70°C (40 Pa) | Not reported |

| Hydrophilicity | Low (aromatic dominance) | Moderate (chlorohydrin) | High (hydroxyl group) |

| Thermal Stability | High (steric shielding) | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.